molecular formula C9H5F4N B2602807 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile CAS No. 1000526-58-8

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Cat. No. B2602807
CAS RN: 1000526-58-8
M. Wt: 203.14
InChI Key: UADIGAUUNBZPDF-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the linear formula FC6H3(CF3)CH2CN . It is a liquid or solid or semi-solid substance .


Synthesis Analysis

The synthesis of “3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” involves a condensation reaction with aromatic acetonitriles under basic conditions . The compound has been used in the facile synthesis of 1,2,3,4-tetrasubstituted naphthalenes .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” can be represented by the SMILES string Fc1c(CC#N)cccc1C(F)(F)F . The InChI key for this compound is VUUVDTMSSVKPDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” include a refractive index of n20/D 1.45 , a boiling point of 237 °C , and a density of 1.34 g/mL at 25 °C .

Scientific Research Applications

  • Chemical Reactivity and Characterization : An unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which is similar to 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile, has been reported, leading to the formation of a trimeric compound. This compound was isolated and characterized using NMR and MS/MS studies, providing insights into its chemical properties (Stazi et al., 2010).

  • Catalytic Fluoromethylation : The compound's role in photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds has been explored. This process is significant in the pharmaceutical and agrochemical fields due to the importance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups (Koike & Akita, 2016).

  • Synthesis of α-Fluoroacetonitriles : The synthesis of α-fluorophenylacetonitriles, closely related to 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile, has been achieved through a novel process. This method involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), demonstrating the versatility of the compound in synthesizing fluorinated compounds (Letourneau & Mccarthy, 1985).

  • Organometallic Chemistry : Studies in organometallic fluorine chemistry, involving palladium and rhodium, have shown the potential of 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile in synthesizing selectively fluorinated organic compounds. This area is crucial due to the high demand for selectively fluorinated molecules in pharmaceuticals and agrochemicals (Grushin, 2010).

  • Organocatalysis : The compound's relevance in organocatalysis, specifically in the trifluoromethylation of ketones and sulfonyl fluorides, has been documented. This involves a new catalytic methodology using HCF3, expanding the synthetic applications of trifluoromethylation (Okusu et al., 2015).

  • Aromatic Trifluoromethylation : The compound's use in the palladium-catalyzed trifluoromethylation of aryl chlorides has been explored. This process is vital for adding CF3 groups to a broad range of aryl substrates, which is important in pharmaceutical and agrochemical synthesis (Cho et al., 2010).

properties

IUPAC Name

2-[3-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADIGAUUNBZPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile

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